molecular formula C16H19ClN2O2 B6638021 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide

Cat. No. B6638021
M. Wt: 306.79 g/mol
InChI Key: RBKIJQXUDAUKRW-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a novel inhibitor of a specific enzyme, which plays a crucial role in various physiological processes.

Mechanism of Action

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme plays a crucial role in the production of pro-inflammatory mediators, such as cytokines and chemokines. The inhibition of this enzyme by 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide leads to a reduction in the production of pro-inflammatory mediators, thus reducing inflammation.
Biochemical and Physiological Effects:
The inhibition of the enzyme by 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation by decreasing the production of pro-inflammatory mediators. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide in lab experiments are its potent inhibitory activity against a specific enzyme and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and its limited availability.

Future Directions

There are several future directions for the research of 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as autoimmune diseases and metabolic disorders. Another potential direction is to develop more efficient synthesis methods for this compound to increase its availability for research. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide involves several steps. The first step is the synthesis of 5-chloro-1H-indole-3-carboxylic acid, which is then converted into 5-chloro-1H-indole-3-carboxylic acid methyl ester. The next step involves the reaction of 5-chloro-1H-indole-3-carboxylic acid methyl ester with cyclopentyl magnesium bromide to form 5-chloro-1H-indole-3-carboxylic acid cyclopentyl ester. Finally, the reaction of 5-chloro-1H-indole-3-carboxylic acid cyclopentyl ester with hydroxymethyl acetamide yields 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide.

Scientific Research Applications

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, which is involved in various physiological processes, including inflammation, cancer, and neurological disorders. The inhibition of this enzyme by 2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to have a significant effect on the pathophysiology of these diseases.

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-12-3-4-14-13(8-12)11(9-18-14)7-15(21)19-16(10-20)5-1-2-6-16/h3-4,8-9,18,20H,1-2,5-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIJQXUDAUKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NC(=O)CC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide

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